8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione
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Overview
Description
8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione is a heterocyclic compound that features a unique combination of thieno and chromene rings
Preparation Methods
The synthesis of 8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione involves its interaction with molecular targets in biological systems. It may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar compounds to 8-Amino-1,2-dihydro-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione include other thieno and chromene derivatives. These compounds share structural similarities but may differ in their functional groups and specific properties. The uniqueness of this compound lies in its trifluoromethyl group, which can significantly influence its chemical and biological behavior .
Properties
Molecular Formula |
C12H8F3NO4S |
---|---|
Molecular Weight |
319.26 g/mol |
IUPAC Name |
8-amino-3,3-dioxo-2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-4-one |
InChI |
InChI=1S/C12H8F3NO4S/c13-12(14,15)9-4-7-6-3-5(16)1-2-8(6)20-11(17)10(7)21(9,18)19/h1-3,9H,4,16H2 |
InChI Key |
LNGMOIOWTFZVSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(S(=O)(=O)C2=C1C3=C(C=CC(=C3)N)OC2=O)C(F)(F)F |
Origin of Product |
United States |
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